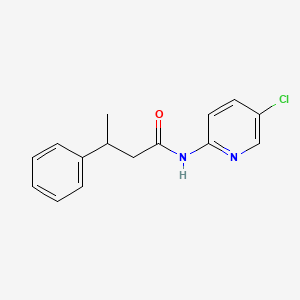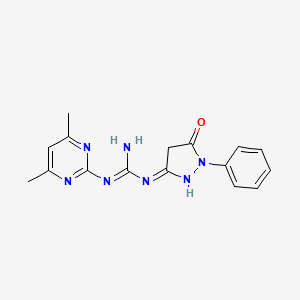![molecular formula C18H26N2O4S B6083161 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine, also known as MS-461, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of morpholine-based sulfonamide derivatives, which have been found to exhibit various biological activities. In
Wirkmechanismus
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine binds to the active site of matriptase and inhibits its enzymatic activity. The sulfonamide group of this compound interacts with the catalytic serine residue of matriptase, while the morpholine and proline moieties provide additional interactions with the enzyme. This binding mode results in a stable complex between this compound and matriptase, preventing the protease from cleaving its substrate.
Biochemical and Physiological Effects:
This compound has been shown to inhibit matriptase activity in various cancer cell lines, including MDA-MB-231 breast cancer cells and PC-3 prostate cancer cells. Inhibition of matriptase by this compound leads to a decrease in cancer cell proliferation, migration, and invasion. This compound has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs, such as cisplatin and doxorubicin. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine in lab experiments is its high potency and selectivity towards matriptase. This allows for specific inhibition of matriptase without affecting other proteases. However, this compound has limitations in terms of its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents for its preparation. In addition, this compound is sensitive to hydrolysis and oxidation, which can affect its activity over time.
Zukünftige Richtungen
There are several future directions for the research on 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Another direction is to explore the role of matriptase in other diseases, such as inflammatory disorders and cardiovascular diseases. This compound can be used as a tool to study the function of matriptase in these diseases and to identify potential therapeutic targets. Finally, the development of more stable and soluble analogs of this compound can improve its utility as a research tool and a potential drug candidate.
Conclusion:
This compound is a promising compound with potential applications in cancer research. Its high potency and selectivity towards matriptase make it a valuable tool for studying the role of this protease in cancer progression. However, its limitations in terms of solubility and stability need to be addressed to improve its utility as a research tool and a potential drug candidate. Future research on this compound can lead to a better understanding of matriptase biology and the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine involves the reaction of 4-methylbenzenesulfonyl chloride with proline in the presence of a base, followed by the addition of morpholine and 2,6-dimethylphenol. The final product is obtained after purification and isolation steps. The yield of this compound is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has been found to exhibit potent inhibitory activity against a specific type of protease called matriptase. Matriptase is a transmembrane serine protease that is overexpressed in various types of cancer, including breast, prostate, and lung cancer. Inhibition of matriptase has been shown to reduce cancer cell proliferation, invasion, and metastasis. Therefore, this compound has potential applications in cancer research as a tool to study the role of matriptase in cancer progression.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13-6-8-16(9-7-13)25(22,23)20-10-4-5-17(20)18(21)19-11-14(2)24-15(3)12-19/h6-9,14-15,17H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOEKHIHWUGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)
![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)

![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)